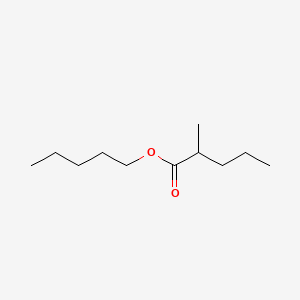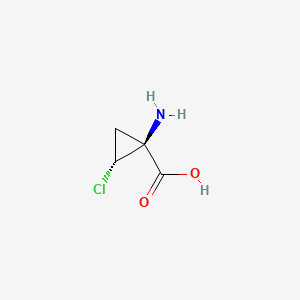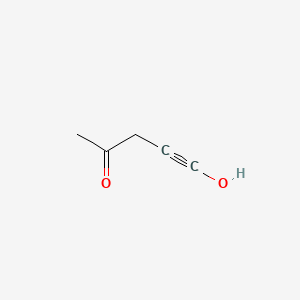
1-Hydroxy-2-pentyne-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-pentyn-2-one is an organic compound with the molecular formula C5H6O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-pentyn-2-one can be achieved through several methods. One common approach involves the reaction of 4-pentyn-1-ol with an oxidizing agent. The process typically requires a controlled environment to ensure the selective oxidation of the alcohol group to a ketone while preserving the triple bond.
Industrial Production Methods: In an industrial setting, the production of 5-Hydroxy-4-pentyn-2-one may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and the choice of catalysts, are carefully monitored to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-4-pentyn-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-hydroxy-4-pentynoic acid.
Reduction: Formation of 5-hydroxy-4-pentyn-2-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-pentyn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-pentyn-2-one involves its interaction with specific molecular targets. The hydroxyl and ketone groups allow it to participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of biological pathways, making it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
4-Pentyn-2-ol: Similar structure but lacks the hydroxyl group at the fifth position.
5-Hydroxy-2-pentanone: Similar structure but lacks the triple bond.
Uniqueness: 5-Hydroxy-4-pentyn-2-one is unique due to the presence of both a hydroxyl group and a triple bond within the same molecule
Eigenschaften
CAS-Nummer |
64011-43-4 |
|---|---|
Molekularformel |
C5H6O2 |
Molekulargewicht |
98.10 g/mol |
IUPAC-Name |
5-hydroxypent-4-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-5(7)3-2-4-6/h6H,3H2,1H3 |
InChI-Schlüssel |
QGBGTWZGIQMZIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC#CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


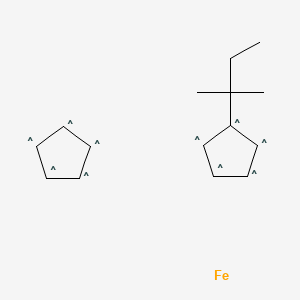
![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)
![8-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13812092.png)
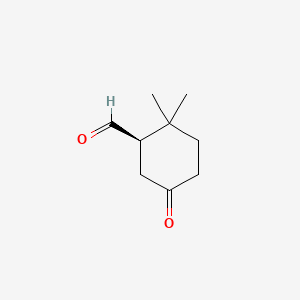
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
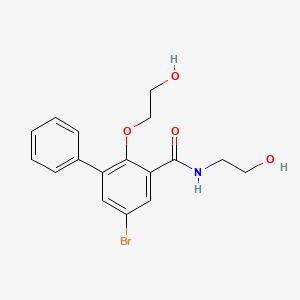
![N-[3-(2-Methylaminoethoxy)-4-methoxyphenyl]-2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide](/img/structure/B13812132.png)

